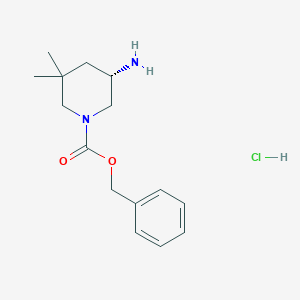

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals . The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L) . It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .Physical and Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and soluble in ethanol, diethyl ether, acetone, benzene, and chloroform .科学的研究の応用

Supramolecular Architectures

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride is used in studies involving the crystallization of N-donor type compounds with acids, leading to the formation of new binary molecular cocrystals. These cocrystals demonstrate the impact of hydrogen-bonding synthons on crystal packing, which is crucial in crystal engineering and host-guest chemistry. For example, the cocrystallization with 5-sulfosalicylic acid forms structures that are stabilized through a combination of strong and weak hydrogen bonds, contributing to the development of complex 3D networks (Wang et al., 2011).

Molecular Sensing

The compound's derivatives have been applied in the development of molecular sensors. For instance, complementary double helix formation through template synthesis has been enhanced in the presence of optically active amidine dimers, resulting in structures stabilized by salt bridges. This principle is used in the design of sensors and molecular recognition systems (Yamada et al., 2010).

Amide Formation Mechanism

Research into the mechanisms of amide formation, particularly in bioconjugation in aqueous media, is another area of application. Understanding how compounds like this compound react with carboxylic acids to form amides in the presence of carbodiimide reagents is vital for bioconjugation strategies, which are widely used in drug development and biomolecule labeling (Nakajima & Ikada, 1995).

Organic Synthesis

The compound is also used in organic synthesis, providing insights into the synthesis of complex organic molecules and their analogs. For example, the synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues involves a high-yielding five-step process starting from dimethylaniline, showcasing the compound's utility in synthesizing pharmacologically relevant structures (Vaid et al., 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as benzylamine have been reported to interact with enzymes like trypsin-1 and trypsin-2

Mode of Action

It’s worth noting that benzylamine, a related compound, is known to interact with its targets, leading to changes in their activity . The specific interactions and resulting changes for Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride remain to be elucidated.

Biochemical Pathways

Benzylamine, a related compound, is known to be involved in various biochemical reactions

Pharmacokinetics

Similar compounds such as benzylamine have been studied, and it’s known that their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that can impact their bioavailability

Result of Action

Similar compounds such as benzylamine have been studied, and their effects on cellular processes have been reported

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

生化学分析

Biochemical Properties

. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, van der Waals forces, or ionic interactions .

Cellular Effects

It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride at different dosages in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could reveal any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .

特性

IUPAC Name |

benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H/t13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDCTHIEJIRSO-ZOWNYOTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)